Erythrityl tetranitrate

Vue d'ensemble

Description

Erythrityl tetranitrate (ETN) is an explosive compound chemically similar to PETN . It acts as a vasodilator with general properties similar to nitroglycerin . It was the active ingredient in the original “sustained release” tablets, made under a process patent in the early 1950s .

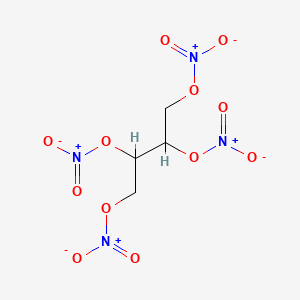

Molecular Structure Analysis

The molecular formula of Erythrityl tetranitrate is C4H6N4O12 . Its average mass is 302.110 Da and its monoisotopic mass is 301.998230 Da .

Physical And Chemical Properties Analysis

ETN is one of the few positive oxygen balanced explosives (CO2 +5.3%), and the melting point is low (61 °C) . It has a relatively high velocity of detonation of 8206 m/s at a density of 1.7219 (±0.0025) g/cm3 . It is white in color and odorless .

Applications De Recherche Scientifique

Analytical Characterization in Forensic Science

Erythrityl Tetranitrate (ETN) has been studied for its applications in forensic science. Matyáš et al. (2016) explored various analytical techniques to analyze ETN, particularly in the context of forensic laboratories. Techniques like FTIR, Raman spectrometry, and electrospray ionization tandem mass spectrometry were used, highlighting ETN's potential use in forensic analyses (Matyáš et al., 2016).

Sensitivity and Stability in Molten State

Lease et al. (2019) investigated the increased handling sensitivity of ETN in its molten state. The study used temperature-controlled drop-weight impact sensitivity measurements to observe dramatic changes in sensitivity, suggesting caution during the melt-casting process due to its heightened sensitivity in liquid form (Lease et al., 2019).

Structural and Explosive Properties

The structural and explosive properties of ETN have been extensively researched. Manner et al. (2014) presented the X-ray crystal structure of ETN, including its packing and morphology. This study provided insights into the relationship between structure and handling sensitivity, comparing ETN with other nitrate esters like PETN (Manner et al., 2014).

Thermal Behavior and Decomposition Kinetics

Künzel et al. (2013) described the thermal behavior and decomposition kinetics of ETN. Their work focused on non-isothermal techniques to understand ETN's behavior, particularly in the context of high explosives, offering insights into its potential industrial use as an energetic component in certain gun propellants (Künzel et al., 2013).

Forensic Attribution and Impurity Analysis

Bezemer et al. (2019) conducted a study on the chemical attribution of homemade ETN. They used liquid chromatography-mass spectrometry to analyze ETN's partially nitrated impurities, providing significant information for forensic explosives investigations. This research iscrucial in understanding the production and origin of ETN found at crime scenes (Bezemer et al., 2019).

Melt-Cast Explosive Properties

Research by Künzel et al. (2017) focused on the properties of melt-cast ETN, evaluating its sensitivity and explosive performance. Their findings indicated that the explosive performance properties of melt-cast ETN are close to those of PETN, another well-known explosive, highlighting its potential use in military explosives or propellants (Künzel et al., 2017).

Trace Explosives Stability under Environmental Conditions

Sisco et al. (2017) investigated the stability of trace deposits of ETN under different environmental conditions. Using electrospray ionization mass spectrometry, they determined the stability of ETN as a function of time and environmental exposure. This study provides valuable insights into the fate of explosive traces in various environments (Sisco et al., 2017).

Synthesis and Tuning of Explosive Sensitivity

Lease et al. (2020) reported on the synthesis of ETN derivatives, exploring how different functional groups affect explosive sensitivity. This research is significant in the development of new explosives, demonstrating the tunability of explosive and physical properties of a molecule (Lease et al., 2020).

Eutectics of ETN in Explosive Formulations

Oxley et al. (2017) examined the eutectics of ETN, particularly its potential as a component in melt-casted explosive formulations. The study reported several novel ETN–energetic eutectics, providing insights into the use of ETN in various explosive mixtures (Oxley et al., 2017).

Thermal Decomposition Analysis

Another study by Oxley et al. (2017) focused on the thermal decomposition of ETN, using both experimental and computational methods. This research is crucial in understanding the stability of ETN, particularly in its molten state, and has implications for its safe handling and use (Oxley et al., 2017).

Safety And Hazards

Symptoms of overdose include increased intracranial pressure, persistent throbbing headache, confusion, moderate fever, vertigo, palpitations, visual disturbances, nausea and vomiting, syncope, air hunger and dyspnea, diaphoresis, heart block and bradycardia, paralysis, coma, seizures, and death . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Orientations Futures

There is very little research on the application of ETN in explosives, such as structural parameters, detonation performance, sensitivity characteristics, stability characteristics, and compatibility . Therefore, future research could focus on these areas to improve the understanding and usage of ETN.

Propriétés

IUPAC Name |

[(2R,3S)-1,3,4-trinitrooxybutan-2-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFOERUNNSHUGP-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022990 | |

| Record name | Erythrityl tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.95e-01 g/L | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Similar to other nitrites and organic nitrates, erythrityl tetranitrate is converted to an active intermediate compound which activates the enzyme guanylate cyclase. This stimulates the synthesis of cyclic guanosine 3',5'-monophosphate (cGMP) which then activates a series of protein kinase-dependent phosphorylations in the smooth muscle cells, eventually resulting in the dephosphorylation of the myosin light chain of the smooth muscle fiber. The subsequent release of calcium ions results in the relaxation of the smooth muscle cells and vasodilation. | |

| Record name | Erythrityl tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Erythrityl tetranitrate | |

CAS RN |

7297-25-8 | |

| Record name | Erythrityl tetranitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7297-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrityl tetranitrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007297258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrityl tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythrityl tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eritrityl tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRITYL TETRANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35X333P19D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | Erythrityl tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

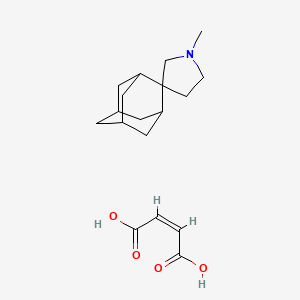

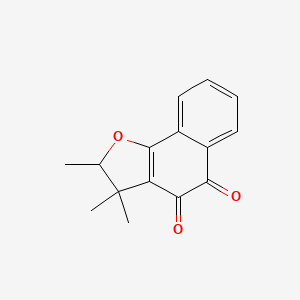

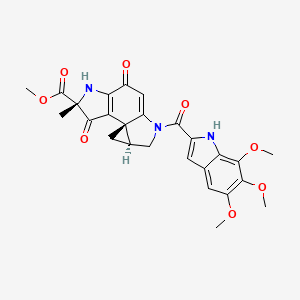

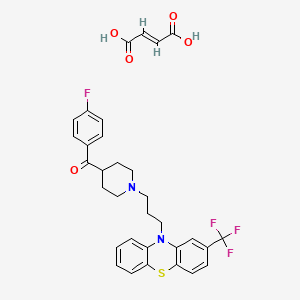

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)